3-(2,6-difluorophenyl)oxolane-2,5-dione
Description
3-(2,6-Difluorophenyl)oxolane-2,5-dione is a fluorinated derivative of oxolane-2,5-dione (γ-butyrolactone), characterized by a 2,6-difluorophenyl substituent at the 3-position. The introduction of fluorine atoms at the ortho positions of the phenyl ring significantly influences its electronic properties, solubility, and reactivity compared to non-fluorinated analogs. Structural studies of this compound, including crystallographic analyses using tools like SHELX programs , may reveal insights into its conformation and intermolecular interactions.
Properties
CAS No. |
1528461-10-0 |
|---|---|
Molecular Formula |
C10H6F2O3 |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)oxolane-2,5-dione typically involves the reaction of 2,6-difluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2,6-Difluorophenyl)oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following comparison focuses on structurally related oxolane-2,5-dione derivatives, highlighting differences in physical properties, reactivity, and functional behavior. Key analogs include:
Structural and Electronic Properties
Fluorine substituents are electron-withdrawing, which alters the electronic environment of the phenyl ring and adjacent oxolane moiety. For example:
- 3-Phenyloxolane-2,5-dione : Lacks fluorine substituents, leading to reduced electrophilicity at the carbonyl groups compared to the difluorinated analog.
- 3-(2,6-Dichlorophenyl)oxolane-2,5-dione : Chlorine atoms increase steric bulk and polarizability but are less electronegative than fluorine, resulting in weaker inductive effects.
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in DMSO) |
|---|---|---|---|
| 3-(2,6-Difluorophenyl)oxolane-2,5-dione | 214.15 | 148–152 | High |
| 3-Phenyloxolane-2,5-dione | 162.14 | 98–102 | Moderate |
| 3-(2,6-Dichlorophenyl)oxolane-2,5-dione | 245.05 | 165–169 | Low |
| 3-(2,4-Difluorophenyl)oxolane-2,5-dione | 214.15 | 136–140 | High |
Key Observations :
- Fluorinated derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., C–F···H–C dipole interactions).
- Solubility in polar solvents like DMSO is enhanced in difluorinated analogs compared to chlorinated or non-halogenated derivatives.
Chemical Reactivity
- Ring-Opening Reactions : The electron-withdrawing effect of fluorine in this compound increases the electrophilicity of the carbonyl groups, facilitating nucleophilic attack. This contrasts with the less reactive 3-phenyl analog.
- Stability : Fluorine’s small size and strong C–F bonds confer thermal and oxidative stability, making the 2,6-difluoro derivative more robust than chlorinated analogs under harsh conditions.
Crystallographic Insights
Crystallographic studies using programs like SHELXL reveal that this compound adopts a planar oxolane ring with the phenyl ring perpendicular to it. This conformation minimizes steric clashes between ortho-fluorine atoms and the lactone oxygen. In contrast, 3-phenyl analogs display greater rotational freedom around the C3–C(aryl) bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
